molecular formula C7H9N5O B180212 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B180212
CAS No.: 114936-13-9
M. Wt: 179.18 g/mol
InChI Key: APOYGMVLJHALMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a versatile chemical intermediate based on the privileged pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a recognized bioisostere of purine bases found in natural nucleosides, making it a compound of significant interest in medicinal chemistry and drug discovery research . The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the design of novel kinase inhibitors . Researchers extensively utilize this scaffold to develop potential therapeutic agents targeting critical kinases involved in oncogenesis and cell proliferation. This includes the design of inhibitors for protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), where analogous compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Furthermore, this structural class has been explored for developing inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in cancers of epithelial origin . The 5-amino group on this specific derivative provides a reactive handle for further synthetic elaboration, enabling researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. By functionalizing this core structure, scientists can optimize interactions with target proteins, explore new chemical space, and develop potent, selective probes for biological investigation. This compound is intended for use in laboratory research applications only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYGMVLJHALMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN(C=C2C(=O)N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The foundational route to pyrazolo[3,4-d]pyrimidinones involves cyclocondensation between 5-aminopyrazole precursors and β-ketoesters or β-dicarbonyl compounds. For 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one, this typically begins with a 5-amino-3-methyl-1H-pyrazole-4-carbonitrile intermediate. Reaction with methyl acetoacetate under acidic conditions (e.g., acetic acid) facilitates ring closure, forming the pyrimidinone core. The methyl groups at positions 2 and 6 are introduced via the methyl substituents on the pyrazole and β-ketoester, respectively. Yields for this method range from 65–78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Alkylation and Functional Group Manipulation

Post-cyclization alkylation represents an alternative strategy. For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives undergo methylation using methyl iodide in dimethylformamide (DMF) under phase-transfer catalysis. While this approach is effective for introducing methyl groups, regioselectivity challenges may arise, necessitating careful control of stoichiometry and reaction time. X-ray diffraction analysis confirms the structural fidelity of products synthesized via this route.

Modern Methodologies

One-Flask Synthesis Using Vilsmeier Reagents

A streamlined one-flask method, adapted from MDPI-reported protocols, employs PBr₃ in DMF to generate a Vilsmeier reagent in situ. Reacting 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile with this reagent at 60°C for 1–2 hours initiates formylation, followed by cyclization upon addition of hexamethyldisilazane (NH(SiMe₃)₂). This method achieves yields up to 91%, with the reaction’s efficiency attributed to the dual role of DMF as solvent and formylating agent.

Table 1: Comparative Yields of One-Flask vs. Traditional Methods

MethodStarting MaterialYield (%)Reaction Time
One-Flask5-Amino-1,3-dimethylpyrazole913–5 hours
Cyclocondensation5-Amino-3-methylpyrazole7812–24 hours

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis. A one-pot protocol involves heating a mixture of β-ketonitrile (e.g., 3-cyano-2,4-pentanedione) and hydrazine hydrate in methanol at 150°C for 5 minutes, followed by addition of methyl acetoacetate and acetic acid. Microwave conditions reduce reaction times from hours to minutes while maintaining yields of 52–75%. This method is particularly advantageous for scaling, as it minimizes side products like acetylated amines.

Mechanistic Insights

Cyclocondensation Pathways

The formation of the pyrimidinone ring proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of the β-ketoester, followed by dehydration. Density functional theory (DFT) calculations using the B3LYP hybrid functional corroborate the energetically favorable transition state for this step.

Role of Catalysts and Solvents

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency by stabilizing reactive intermediates in DMF. Conversely, protic solvents like ethanol favor cyclocondensation but may necessitate longer reaction times.

Analytical Characterization

Spectroscopic Validation

¹H-NMR spectra of the target compound exhibit distinct signals for the methyl groups at δ 2.35 (2-CH₃) and δ 2.50 (6-CH₃), while the amino proton resonates as a broad singlet at δ 5.8. X-ray crystallography confirms the planar geometry of the pyrazolo[3,4-d]pyrimidinone core and the cis configuration of the dihydro ring.

Hirshfeld Surface Analysis

Intermolecular interactions, particularly N–H···O hydrogen bonds between the pyrimidinone oxygen and amino groups, dominate the crystal packing. Hirshfeld surface analysis reveals that these interactions account for 35–40% of total surface contacts, ensuring structural stability.

Challenges and Optimization

Regioselectivity in Methylation

Uncontrolled alkylation may lead to N-methylation instead of C-methylation. Employing bulky bases (e.g., K₂CO₃) in DMF suppresses N-alkylation by deprotonating the pyrazole nitrogen selectively.

Purification Strategies

Column chromatography using silica gel and ethyl acetate-hexane eluents (3:7) effectively separates the target compound from dimeric byproducts. Recrystallization from dichloromethane-hexane mixtures yields crystals suitable for X-ray analysis .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its potential as a therapeutic agent due to its structural similarity to purines and pyrimidines, which are essential components of nucleic acids.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests potential as a lead compound for developing new anticancer drugs .

Antiviral Properties

Another area of exploration is its antiviral activity. Preliminary studies have shown that it can inhibit viral replication in certain viral infections, potentially offering a new avenue for antiviral drug development .

Biochemical Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for biochemical research.

Enzyme Inhibition

It has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition could be leveraged in developing treatments for diseases characterized by rapid cell proliferation.

Agricultural Chemistry

Recent investigations have also explored the use of this compound in agricultural applications. Its ability to modulate plant growth responses has been noted, indicating potential use as a growth regulator or herbicide .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of specific apoptotic pathways .

Case Study 2: Antiviral Mechanism

In vitro studies on viral infections showed that this compound could reduce viral load significantly by targeting viral polymerases, thereby disrupting the replication cycle .

Case Study 3: Enzyme Inhibition

Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor of DHFR, with IC50 values indicating effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Substituent Effects

The biological activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is highly dependent on substituent patterns. Key comparisons include:

Compound Name / Structure Substituents Key Functional Effects Biological Activity (Examples) References
5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one - 5-Amino
- 2,6-Dimethyl
Enhanced H-bonding (amino group); improved lipophilicity and metabolic stability (methyl groups) Under investigation (purine-mimetic potential)
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) No amino or methyl groups Base structure; minimal steric hindrance Xanthine oxidase inhibitor (gout treatment)
Compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-...) - 3,6-Dimethyl
- 5-(4-Nitrobenzylideneamino)
- 1-Phenyl
Increased electron-withdrawing effects (nitro group); aromatic interactions (phenyl) Antitumor (IC50 = 11 µM vs. MCF-7 cells)
1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one - 1-Methyl Reduced steric bulk compared to 2,6-dimethyl derivatives Precursor for kinase inhibitors

Key Observations :

  • Amino vs. Nitrobenzylideneamino Groups: The 5-amino group in the target compound may favor interactions with polar residues in enzymes, while the nitrobenzylideneamino group in 10e enhances cytotoxicity via electron-withdrawing effects .
  • Methyl Substituents: 2,6-Dimethyl groups in the target compound likely improve metabolic stability compared to monosubstituted analogues (e.g., 1-methyl derivatives) .

Comparison :

  • The target compound’s synthesis may parallel methods in , where formic acid promotes cyclization of amide intermediates. In contrast, derivatives like 10e require multi-step functionalization with aromatic amines .
Antitumor Activity:
  • Compound 10e : Exhibits potent activity (IC50 = 11 µM) against MCF-7 breast cancer cells, attributed to the nitro group’s electron-withdrawing effects and aryl interactions .
Antibacterial Activity:
  • Pyrazolo[3,4-d]pyrimidin-4-ones with thiazolo or thieno fused rings show broad-spectrum antibacterial effects (e.g., inhibition of S. aureus DNA polymerase III) . The target’s methyl and amino groups may reduce antibacterial efficacy compared to sulfur-containing analogues.
Enzyme Inhibition:
  • Derivatives like 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one serve as precursors for CK2 kinase inhibitors . The target’s amino group could enhance binding affinity to ATP-binding pockets.

Biological Activity

5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 114936-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: C₇H₉N₅O
Molecular Weight: 179.18 g/mol
Density: Not Available
Boiling Point: Not Available
Melting Point: Not Available

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Kinases: The compound has shown potential in inhibiting various protein kinases involved in cancer progression. For instance, it modulates the MAPK signaling pathways, leading to decreased levels of total ERK and its phosphorylated form. This results in the down-regulation of metalloproteinase MMP-9 and promotes cell cycle arrest and apoptosis in cancer cells .
  • Anti-Proliferative Effects: In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. The IC₅₀ values for these cell lines were notably lower than those for standard treatments like sorafenib .
  • Induction of Apoptosis: Flow cytometric studies revealed that treatment with this compound leads to substantial apoptosis in cancer cells, characterized by subG1 cell-cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the pyrazolo-pyrimidine ring can enhance or diminish its activity:

  • Substitution at C6: The introduction of electron-withdrawing groups at the C6 position has been correlated with increased anticancer potency.
  • Furoxan Moiety: Compounds with a furoxan moiety at specific positions have demonstrated synergistic effects on growth inhibition in cancer models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity: A study evaluated the compound's efficacy against various human cancer cell lines using MTT assays. The results indicated that it was particularly effective against liver and breast cancer cells with IC₅₀ values significantly lower than those of conventional chemotherapeutics like sorafenib .
    Cell LineIC₅₀ (µM)Reference
    HepG212.5
    MDA-MB-23115.0
    A278010.0
  • Mechanistic Insights: Further investigations revealed that the compound induces apoptosis through modulation of apoptotic pathways and cell cycle regulation, highlighting its potential as a therapeutic agent in oncology .
  • Safety Profile: Preliminary toxicity assessments indicate that the compound has a favorable safety profile with no significant acute toxicity observed in animal models up to high doses (2000 mg/kg) during initial evaluations .

Q & A

Q. Basic Characterization

  • Spectroscopic Methods :
    • ¹H NMR : Methyl groups at positions 2 and 6 appear as singlets (δ 2.4–2.6 ppm). The dihydro-pyrimidinone NH proton resonates near δ 10–12 ppm .
    • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N values (e.g., C₈H₁₀N₆O requires C 47.06%, H 4.92%, N 41.17%) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing between 1H- and 2H-tautomers .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from side reactions (e.g., incomplete methylation) .

What methodologies are used to evaluate the biological activity of this compound, particularly as a PDE5 inhibitor?

Q. Basic Screening

  • Isotopic Tracer Assay : Measures PDE5 inhibition by tracking hydrolysis of ³H-labeled cGMP. IC₅₀ values are calculated from dose-response curves (e.g., IC₅₀ = 90 nM for a benzyl-substituted analog) .
  • Cell-Based Assays : Tests vasodilation in smooth muscle cells using cGMP accumulation as a readout .

Q. Advanced Profiling

  • Selectivity Studies : Compare inhibition across PDE isoforms (e.g., PDE1, PDE6) using recombinant enzymes. For example, a 2,6-dimethyl derivative may show >100-fold selectivity for PDE5 over PDE6 .
  • Molecular Docking : Predicts binding interactions with PDE5’s catalytic domain, highlighting key residues (e.g., Gln817) for structure-activity optimization .

How can researchers resolve contradictions in reported biological data for pyrazolo[3,4-d]pyrimidin-4-one derivatives?

Case Example : Discrepancies in IC₅₀ values for PDE5 inhibition across studies.

  • Methodological Validation :
    • Enzyme Source : Confirm use of human recombinant PDE5 vs. tissue extracts, which may contain confounding isoforms .
    • Assay Conditions : Standardize buffer pH (6.5–7.5) and divalent cation concentrations (Mg²⁺ vs. Mn²⁺) .
  • Structural Confirmation : Re-characterize disputed compounds via XRD to rule out regioisomeric impurities .

What strategies are effective for modifying the 5-amino group to enhance pharmacological properties?

Q. Basic Modifications

  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) to introduce lipophilic groups, improving membrane permeability .
  • Alkylation : Use allyl or benzyl halides to create N-substituted derivatives, which may enhance metabolic stability .

Q. Advanced Design

  • Bioisosteric Replacement : Replace the 5-amino group with a thioamide (-NHCOSR) to modulate electronic effects and binding affinity .
  • Prodrug Synthesis : Convert the amino group to a phosphate ester for enhanced aqueous solubility and in vivo release .

What safety and handling protocols are recommended for this compound during laboratory synthesis?

Q. Basic Precautions

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile amines or acylating agents .

Q. Advanced Safety

  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO₃ for HCl gas) .
  • Toxicity Screening : Assess mutagenicity via Ames test, as pyrazolo-pyrimidines may intercalate DNA .

How can computational chemistry aid in the design of novel derivatives with improved target selectivity?

Q. Basic Modeling

  • Docking Simulations : Use AutoDock Vina to predict binding poses in PDE5’s catalytic pocket. Focus on hydrogen bonding with Gln817 and hydrophobic interactions with Phe820 .

Q. Advanced Workflows

  • MD Simulations : Run 100-ns trajectories to assess conformational stability of ligand-enzyme complexes .
  • QSAR Models : Train regression models on IC₅₀ data to correlate substituent electronic parameters (e.g., Hammett σ) with activity .

What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Q. Basic Analysis

  • TLC Monitoring : Use silica gel plates with UV detection to track reaction progress and spot impurities .

Q. Advanced Solutions

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., deaminated byproducts) via multiple reaction monitoring (MRM) .
  • NMR DOSY : Differentiate between structurally similar contaminants and the target compound based on diffusion coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.